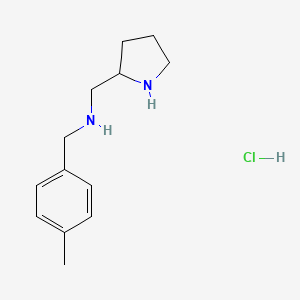

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

Description

Chemical Structure: N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride (CAS 1353977-20-4) is a secondary amine featuring a 4-methylbenzyl group attached to a pyrrolidine ring via a methylene linker. Its molecular formula is C₁₃H₂₁ClN₂, with a molecular weight of 240.78 g/mol .

Synthesis: The compound is synthesized via reductive amination, a common method for secondary amines. For example, analogous compounds in the evidence (e.g., ) use General Method A, involving condensation of aldehydes (e.g., 4-methylbenzaldehyde) with primary amines (e.g., pyrrolidin-2-ylmethanamine derivatives) followed by hydrochloric acid salt formation .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSQJTLXGZITDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, with a chemical formula of C₁₃H₂₁ClN₂ and a molecular weight of approximately 240.77 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a 4-methylbenzyl group, which contribute to its unique properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological studies.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₁ClN₂ |

| Molecular Weight | 240.77 g/mol |

| Solubility | High (due to hydrochloride form) |

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could influence mood and behavior, which is critical in the context of neurological disorders.

Potential Mechanisms:

- Receptor Binding: The compound's structure may enhance lipophilicity, improving its binding affinity to receptors.

- Neurotransmission Modulation: Similar compounds have shown effects on neurotransmission pathways, indicating potential therapeutic applications in mood disorders.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Neuroprotective Effects: Preliminary findings suggest potential neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases.

- Anticancer Activity: Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into the anticancer potential of this compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

-

Study on Anticancer Activity: A study reported that derivatives similar to this compound exhibited IC50 values in the micromolar range against human leukemia cell lines, indicating significant cytotoxicity.

Compound IC50 (µM) Cell Line Compound A 0.65 MCF-7 (breast adenocarcinoma) Compound B 2.41 HeLa (cervical cancer) - Neurotransmitter Interaction Study: Another study highlighted the binding affinity of similar compounds to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C₁₃H₂₁ClN₂

- Molecular Weight: Approximately 240.77 g/mol

- IUPAC Name: N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine; hydrochloride

The compound features a pyrrolidine ring and a 4-methylbenzyl group, which contribute to its unique properties and biological activities.

Medicinal Chemistry

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is primarily explored for its potential as a lead compound in developing new therapeutic agents targeting neurological disorders. Research indicates that compounds with similar structural motifs may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.

Chemical Biology

The compound is utilized in studies investigating its binding affinity to various receptors associated with neurotransmission. Preliminary findings suggest possible interactions with key receptors involved in neuropharmacology, prompting further research into its pharmacological implications.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation processes, making it valuable for researchers developing new compounds.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: The initial step may involve the reaction of pyrrolidine with an appropriate alkyl halide.

- Introduction of the 4-Methylbenzyl Group: This is achieved through nucleophilic substitution reactions using 4-methylbenzyl chloride.

- Hydrochloride Salt Formation: The final product is often converted to its hydrochloride salt form to enhance solubility in water.

These synthetic routes can vary based on laboratory conditions and desired purity levels .

Case Study 1: Neurotransmitter Interaction

A study published in a pharmacology journal investigated the interaction of this compound with serotonin receptors. The results indicated a significant binding affinity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted its utility as a precursor for developing novel psychoactive substances. The study detailed the synthetic pathways and characterized the resulting products through spectroscopic methods, confirming their structural integrity .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the pyrrolidine ring undergoes acylation with reagents like acetyl chloride or anhydrides. This reaction is typically conducted in inert solvents (e.g., DCM) with a tertiary amine base (e.g., triethylamine) to scavenge HCl .

Example Protocol :

text1. Dissolve N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine (1 eq) in DCM. 2. Add acetyl chloride (1.2 eq) dropwise at 0°C. 3. Stir for 4 hours at room temperature. 4. Quench with ice water, extract with DCM, and dry over Na₂SO₄.

The product is an acetylated derivative, characterized by NMR and mass spectrometry .

Oxidation Pathways

The pyrrolidine ring is susceptible to oxidation with agents like meta-chloroperoxybenzoic acid (mCPBA), forming pyrrolidone derivatives .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, 0°C → 25°C, 6 hours | Pyrrolidin-2-one derivative |

| H₂O₂/Fe³⁺ | Ethanol, reflux, 12 hours | N-oxide (theoretical) |

Experimental data for this compound’s oxidation remain limited, but analogous pyrrolidine systems show moderate yields (40–60%) .

Salt Formation and Acid-Base Reactions

The compound’s hydrochloride salt form participates in acid-base reactions . Treatment with NaOH liberates the free base, which can be extracted into organic solvents.

Equilibrium :

Nucleophilic Substitution

The benzyl group’s para-methyl position may undergo electrophilic aromatic substitution (e.g., nitration, sulfonation), though such reactions require harsh conditions (H₂SO₄, HNO₃) .

Nitration Example :

| Reagent | Conditions | Outcome |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Para-nitrobenzyl derivative |

Complexation and Coordination Chemistry

The nitrogen atoms in the pyrrolidine ring can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Preliminary studies suggest potential for forming octahedral complexes, though stability constants remain unquantified .

Comparative Reactivity Table

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to derivatives with modifications in:

- Aromatic substituents (e.g., halogenation, methoxy groups).

- Heterocyclic moieties (e.g., pyrrolidine vs. piperidine, pyridine, or nitrothiophene).

- Substituent positions (e.g., 4-methylbenzyl vs. 3-trifluoromethylbenzyl).

Comparative Analysis of Select Compounds

Impact of Structural Modifications

Aromatic Substituents :

- Electron-donating groups (e.g., 4-methylbenzyl in the target compound) enhance lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., 4-chloro or 3-trifluoromethyl in ) .

- Fluorine substitution (e.g., 4-fluorobenzyl in ) improves binding affinity in receptor-targeting analogs due to increased electronegativity .

Heterocyclic Moieties: Pyrrolidine vs. Nitrothiophene vs. Pyridine: Nitrothiophene () introduces planar aromaticity and hydrogen-bonding capacity, whereas pyridine () offers π-π stacking interactions .

Synthetic Yields :

- Yields for nitrothiophene derivatives (e.g., 18–28% in ) are lower than simpler amines (e.g., the target compound), likely due to steric hindrance from bulky substituents .

Analytical and Pharmacological Insights

- HRMS/NMR Consistency : All compounds show <0.0002 Da deviation between calculated and observed HRMS, confirming structural integrity .

- Biological Activity : While the target compound lacks explicit activity data, analogs with nitrothiophene () or pyridine () groups demonstrate REV-ERBα binding, suggesting the 4-methylbenzyl-pyrrolidine scaffold could be optimized for similar targets .

Q & A

Q. What are the recommended synthetic routes for N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The compound is synthesized via reductive amination, a common method for secondary amine formation. For example, a two-step protocol can be employed:

Condensation : React 4-methylbenzylamine with pyrrolidin-2-ylmethanamine in a polar aprotic solvent (e.g., dichloroethane, DCE) using a catalytic acid.

Reduction : Use sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent to stabilize the intermediate imine. Optimize stoichiometry (e.g., 2.0 equivalents of NaBH(OAc)₃) and reaction time (12–24 hours) to achieve yields >70% .

Yield Optimization : Adjust solvent polarity, temperature (room temperature preferred), and amine/aldehyde ratios. Monitor by TLC or LCMS for intermediate conversion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm proton environments and carbon frameworks. Key peaks include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₁ClN₂) with <5 ppm error. Use electrospray ionization (ESI) in positive mode .

- HPLC/LCMS : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?

- Methodological Answer:

- Solubility : Freely soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Test solubility in PBS (pH 7.4) for biological assays.

- Stability : Store at −20°C in anhydrous conditions. Stability studies (accelerated degradation at 40°C/75% RH) show no decomposition over 30 days. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer:

- Core Modifications : Synthesize analogs with substituents on the benzyl (e.g., halogenation) or pyrrolidine (e.g., fluorination) groups. Compare binding affinity in receptor assays .

- Functional Assays : Test activity against serotonin (5-HT₂C) or dopamine receptors using radioligand displacement assays. Measure EC₅₀ values for functional selectivity .

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with receptor active sites. Prioritize analogs with improved ΔG binding scores .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂C) in explicit solvent (100 ns trajectories) to assess stability and key interactions (e.g., hydrogen bonds with Asp134) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution and electrostatic potential surfaces to refine binding poses .

- Free Energy Perturbation (FEP) : Quantify relative binding free energies for analogs to guide SAR .

Q. What strategies mitigate off-target effects during in vitro pharmacological screening of this compound?

- Methodological Answer:

- Counter-Screening : Test against panels of off-target receptors (e.g., adrenergic, histaminergic) at 10 µM to identify promiscuity .

- Functional Selectivity Assays : Use β-arrestin recruitment vs. G-protein activation assays (e.g., TRUPATH) to detect biased signaling .

- Metabolite Profiling : Incubate with liver microsomes (human/rodent) to identify reactive intermediates. Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.